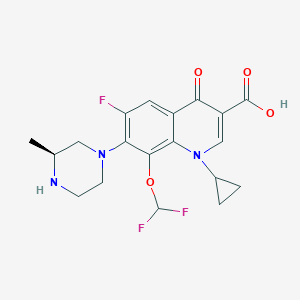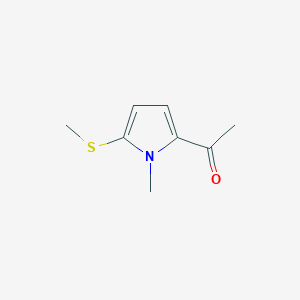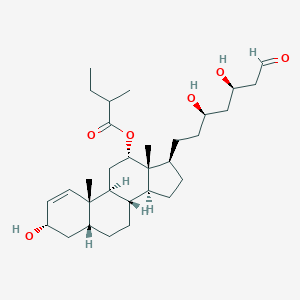
Hoet-PO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hoet-PO, also known as 2-(4-hydroxyphenyl)thieno[2,3-c]pyrazole-5-carboxamide, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. Hoet-PO has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. In
Mecanismo De Acción
The mechanism of action of Hoet-PO is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Hoet-PO has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular stress response. Additionally, Hoet-PO has been found to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
Hoet-PO has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in vitro and in vivo models. Hoet-PO has also been found to inhibit angiogenesis, which is the formation of new blood vessels, in cancer cells. Additionally, Hoet-PO has been found to improve glucose tolerance and insulin sensitivity in obese mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hoet-PO has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes, making it suitable for in vitro studies. Hoet-PO has also been found to exhibit low toxicity in vitro and in vivo models. However, one limitation of Hoet-PO is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of Hoet-PO. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Hoet-PO has been found to exhibit neuroprotective properties and could potentially be used to slow the progression of these diseases. Additionally, Hoet-PO could be studied for its potential in the treatment of metabolic disorders such as diabetes and obesity. Hoet-PO has been found to improve glucose tolerance and insulin sensitivity in obese mice, and further studies could explore its potential therapeutic effects in humans. Finally, Hoet-PO could be studied for its potential in the treatment of other inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Métodos De Síntesis
Hoet-PO can be synthesized through a multi-step process involving the reaction of 4-hydroxyphenylhydrazine with Hoet-PO(Hoet-PObromoacetyl)thiophene, followed by cyclization and amidation. The yield of the synthesis process is reported to be around 40%.
Aplicaciones Científicas De Investigación
Hoet-PO has been studied extensively for its therapeutic potential in various diseases. Inflammation is a common factor in many diseases, and Hoet-PO has been shown to exhibit anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models. Hoet-PO has also been studied for its anti-cancer properties, particularly in breast cancer. It has been found to induce apoptosis and inhibit cell proliferation in breast cancer cells. Additionally, Hoet-PO has been found to exhibit neuroprotective properties, protecting neurons from oxidative stress and reducing neuroinflammation.
Propiedades
Número CAS |
159014-70-7 |
|---|---|
Nombre del producto |
Hoet-PO |
Fórmula molecular |
C31H50O6 |
Peso molecular |
518.7 g/mol |
Nombre IUPAC |
[(3S,5R,8R,9S,10R,12S,13R,14S,17R)-17-[(3R,5R)-3,5-dihydroxy-7-oxoheptyl]-3-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-12-yl] 2-methylbutanoate |
InChI |
InChI=1S/C31H50O6/c1-5-19(2)29(36)37-28-18-27-25(10-7-21-16-23(34)12-14-30(21,27)3)26-11-8-20(31(26,28)4)6-9-22(33)17-24(35)13-15-32/h12,14-15,19-28,33-35H,5-11,13,16-18H2,1-4H3/t19?,20-,21+,22+,23+,24-,25-,26-,27-,28-,30-,31+/m0/s1 |
Clave InChI |
WUCBKSXKBHLVNA-UOHNEXSCSA-N |
SMILES isomérico |
CCC(C)C(=O)O[C@H]1C[C@H]2[C@@H](CC[C@H]3[C@@]2(C=C[C@H](C3)O)C)[C@H]4[C@]1([C@H](CC4)CC[C@H](C[C@H](CC=O)O)O)C |
SMILES |
CCC(C)C(=O)OC1CC2C(CCC3C2(C=CC(C3)O)C)C4C1(C(CC4)CCC(CC(CC=O)O)O)C |
SMILES canónico |
CCC(C)C(=O)OC1CC2C(CCC3C2(C=CC(C3)O)C)C4C1(C(CC4)CCC(CC(CC=O)O)O)C |
Sinónimos |
2-(2-(3-hydroxy-12-(2-methyl-1-oxobutoxy)-5-androstan-17-yl)ethyl)tetrahydro-4-hydroxy-2H-pyran-6-one 2-(2-(3-hydroxy-12-(2-methyl-1-oxobutoxy)-5-androstan-17-yl)ethyl)tetrahydro-4-hydroxy-2H-pyran-6-one, (3A,5B,12A(S),23S,25S)-stereoisomer HOET-PO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






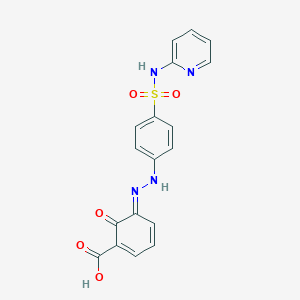

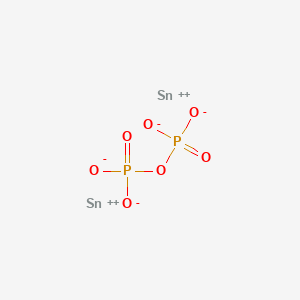
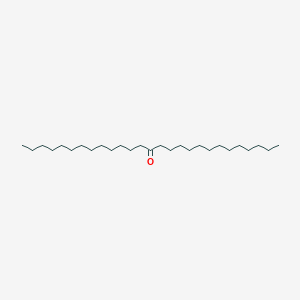
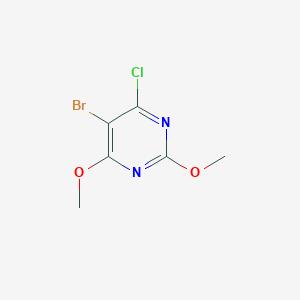
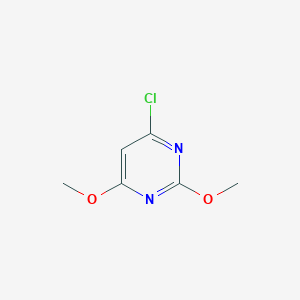
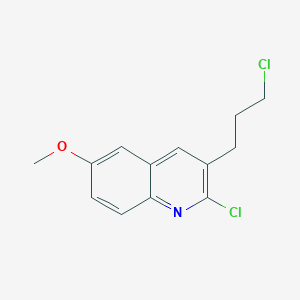
![2-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B129321.png)
